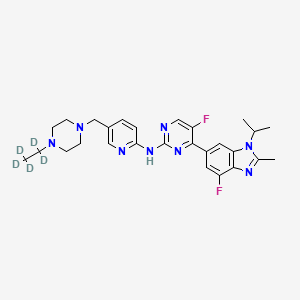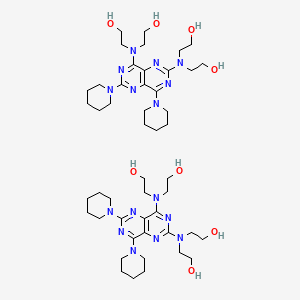
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of the Benzyloxy Intermediate: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Dibenzylamino Group: The benzyloxy intermediate is then reacted with dibenzylamine under appropriate conditions to introduce the dibenzylamino group.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxyethyl group.
Sulfation: Finally, the compound is treated with 2,2,2-trichloroethyl sulfate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups, used in various industrial applications.
Lorazepam Related Compound D: A compound with structural similarities, used in pharmaceutical research.
Uniqueness
2-(Benzyloxy)-4-(2-(dibenzylamino)-1-hydroxyethyl)phenyl (2,2,2-trichloroethyl) Sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C31H30Cl3NO6S |
|---|---|
Peso molecular |
651.0 g/mol |
Nombre IUPAC |
[4-[2-(dibenzylamino)-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C31H30Cl3NO6S/c32-31(33,34)23-40-42(37,38)41-29-17-16-27(18-30(29)39-22-26-14-8-3-9-15-26)28(36)21-35(19-24-10-4-1-5-11-24)20-25-12-6-2-7-13-25/h1-18,28,36H,19-23H2 |
Clave InChI |
JGCQZZCDPHXAIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
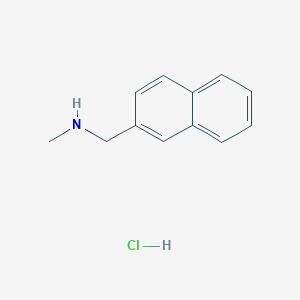
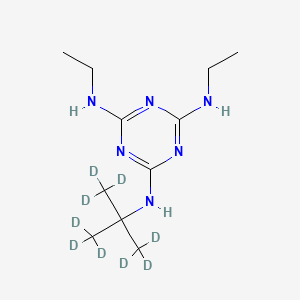
![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
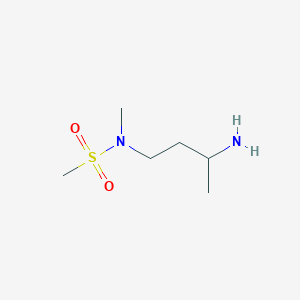
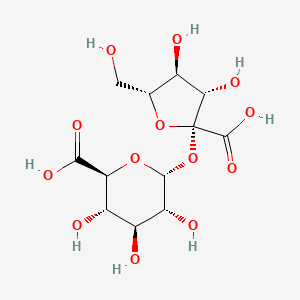
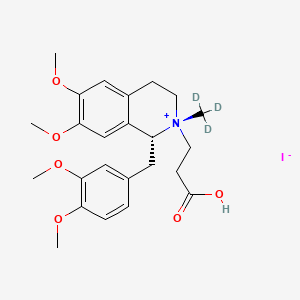
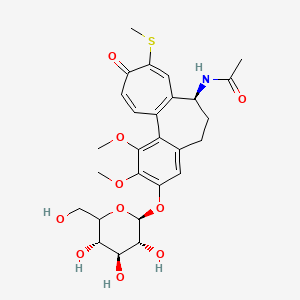
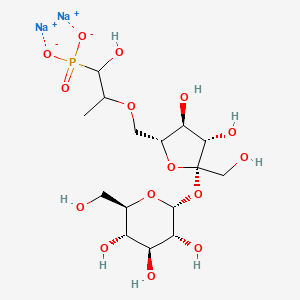

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

